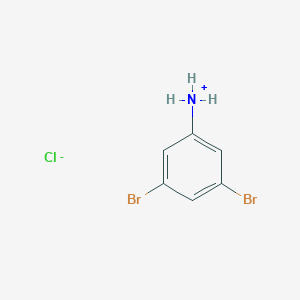
3-Amino-4-(isopropylamino)benzotrifluorure
Vue d'ensemble
Description
Synthesis Analysis
The asymmetric synthesis of related compounds involves complex processes that can lead to a variety of stereoisomers. For instance, the asymmetric synthesis and determination of absolute configurations of diastereomeric benzylic hydroxylation metabolites of metoprolol, a structurally related compound, showcase the complexity of synthesizing specific stereochemical configurations (Shetty & Nelson, 1988).
Molecular Structure Analysis
The molecular structure of 3-Amino-4-(isopropylamino)benzotrifluoride and its analogs can be analyzed through methods such as density functional theory (DFT) calculations, which predict the favored arrangements of molecules. For example, studies on related compounds demonstrate how proton tautomerism affects molecular structure (Pyrih et al., 2023).
Chemical Reactions and Properties
3-Amino-4-(isopropylamino)benzotrifluoride participates in various chemical reactions, illustrating its reactivity and interaction with different chemical groups. The compound's reactivity can be exemplified by studies on similar molecules, where transformations and synthesis of new compounds involve intricate chemical reactions and the formation of complexes with other molecules (Rybalova et al., 2008).
Physical Properties Analysis
The physical properties of 3-Amino-4-(isopropylamino)benzotrifluoride, such as solubility, melting point, and boiling point, are crucial for its application in material science and chemistry. These properties can be significantly influenced by the molecular structure and substituents present in the compound. For instance, the synthesis of polyimides based on isomeric ditrifluoromethyl substituted compounds showcases the impact of trifluoromethyl substituents on the physical properties of materials (Qiu et al., 2006).
Chemical Properties Analysis
The chemical properties of 3-Amino-4-(isopropylamino)benzotrifluoride, including acidity, basicity, and reactivity towards other chemical species, are influenced by its molecular structure. Studies on compounds with similar functionalities provide insights into the chemical behavior and potential applications of 3-Amino-4-(isopropylamino)benzotrifluoride in various chemical reactions and as a precursor in organic synthesis (Yang et al., 2002).
Applications De Recherche Scientifique
Synthèse organique
Le 3-Amino-4-(isopropylamino)benzotrifluorure est utilisé en synthèse organique en raison de sa structure chimique unique, qui permet l'introduction du groupe trifluorométhyle dans les composés organiques. Cela peut modifier considérablement les propriétés physiques et chimiques des molécules synthétisées, telles que l'augmentation de leur lipophilie ou de leur stabilité métabolique .
Recherche pharmaceutique
En recherche pharmaceutique, ce composé sert de bloc de construction pour la synthèse de diverses molécules pharmacologiquement actives. Ses groupes amino et trifluorométhyle sont particulièrement précieux dans la conception de nouveaux médicaments, offrant un potentiel pour le développement de traitements pour les maladies où la modulation des interactions protéiques est essentielle .
Science des matériaux
La capacité du composé à introduire des atomes de fluor dans les matériaux en fait un agent précieux en science des matériaux. Les composés fluorés présentent souvent une stabilité et une résistance à la dégradation accrues, ce qui les rend adaptés à une utilisation dans des environnements difficiles .
Synthèse chimique
En tant que réactif, le this compound est impliqué dans diverses réactions chimiques, notamment la substitution nucléophile et l'addition électrophile. Sa présence peut influencer les voies réactionnelles et les rendements, ce qui en fait un outil polyvalent en chimie synthétique .
Synthèse fluorée
Ce composé joue un rôle dans la synthèse fluorée, où l'objectif est de créer des composés solubles dans les solvants fluorés. Cette technique est utilisée pour simplifier les processus de purification en synthèse chimique, car les composés fluorés peuvent être facilement séparés des composés non fluorés .
Chimie analytique
En chimie analytique, les dérivés du this compound peuvent être utilisés comme étalons ou réactifs dans diverses techniques analytiques. Leurs propriétés spectrales uniques peuvent aider à la détection et à la quantification de mélanges complexes .
Chromatographie
Les dérivés du composé peuvent être utilisés en chromatographie comme modificateur de phase stationnaire. Leur teneur en fluor peut affecter les temps de rétention des analytes, améliorant ainsi la séparation des substances dans les échantillons complexes .
Chimie environnementale
En raison de son groupe trifluorométhyle, ce composé est étudié pour son impact environnemental potentiel. Comprendre son comportement et sa dégradation dans l'environnement est crucial pour évaluer la sécurité des composés fluorés en général .
Safety and Hazards
Propriétés
IUPAC Name |
1-N-propan-2-yl-4-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6,15H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVHJHXDEMIHDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352841 | |
| Record name | N~1~-(Propan-2-yl)-4-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175277-91-5 | |
| Record name | N~1~-(Propan-2-yl)-4-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175277-91-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)

![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)










